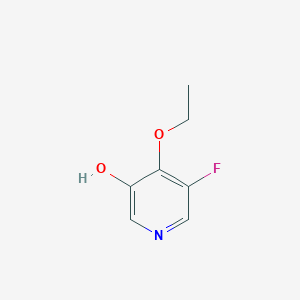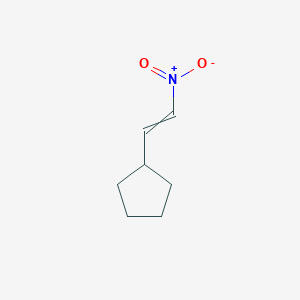
(2-Nitroethenyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrovinyl)cyclopentane is a highly reactive, unsaturated nitroalkene that has shown potential in various fields of research and industry. It is a cyclic compound composed of a cyclopentane ring and a nitroalkene moiety. This compound is highly sought after due to its unique physical and chemical properties that can be utilized in experimental research.
Méthodes De Préparation
(2-Nitrovinyl)cyclopentane can be synthesized by several methods, including the reaction between 2-chlorocyclopentanone and sodium nitrite under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism to form the nitrovinyl compound. The product can be further purified by column chromatography or recrystallization. Industrial production methods often involve continuous processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
(2-Nitrovinyl)cyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrocyclopentane derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, forming aminocyclopentane derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic reagents. Common reagents and conditions used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. .
Applications De Recherche Scientifique
Organic Synthesis: It can be used as a Michael acceptor in organic synthesis reactions, forming covalent bonds with nucleophiles such as amines and thiols.
Medicinal Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: Its unique properties can be utilized in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism by which (2-Nitrovinyl)cyclopentane exerts its effects involves its ability to act as a Michael acceptor. This means it can bind to cysteine residues in proteins, thereby modulating their activity. The nitro group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is crucial for its role in various chemical reactions and biological activities.
Comparaison Avec Des Composés Similaires
(2-Nitrovinyl)cyclopentane can be compared with other similar compounds such as:
(2-Nitrovinyl)benzene: Another nitroalkene with a benzene ring instead of a cyclopentane ring.
(2-Nitrovinyl)thiophene: A nitroalkene with a thiophene ring, which has applications in anti-corrosion and organic solar cells.
Vinylcyclopentane: A similar compound without the nitro group, which has different reactivity and applications
Propriétés
IUPAC Name |
2-nitroethenylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUJQXPQQYTYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
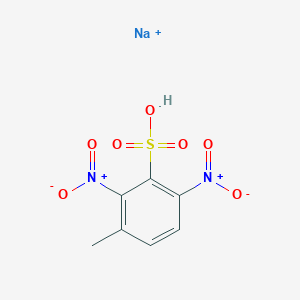
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
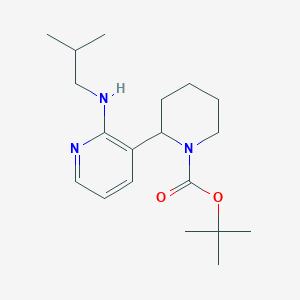
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
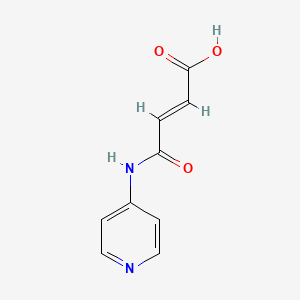
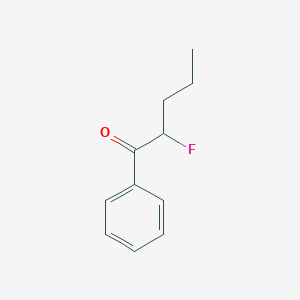
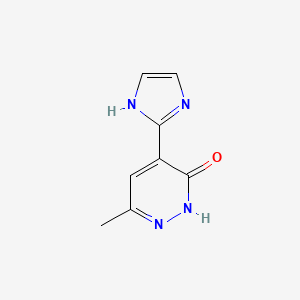

![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
